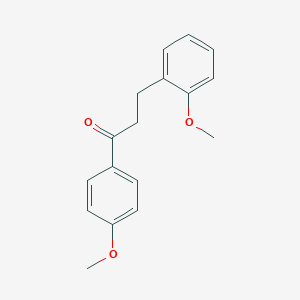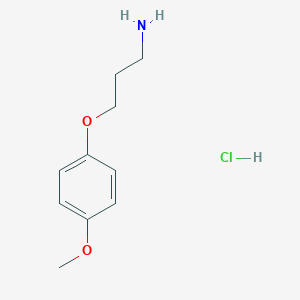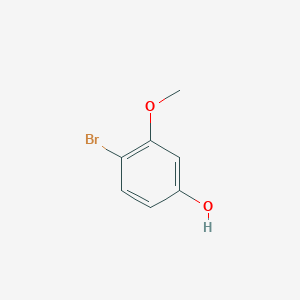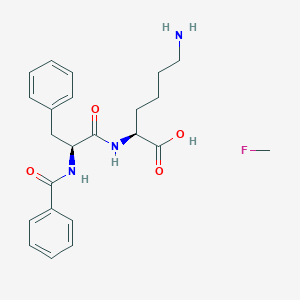
Benzoylphenylalanyllysine fluoromethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoylphenylalanyllysine fluoromethane, also known as Z-FA-FMK, is a chemical compound that has been widely used in scientific research for its ability to inhibit proteasome activity. Proteasomes are responsible for breaking down proteins in cells, and their inhibition can have a wide range of effects on cellular processes. In
Mécanisme D'action
Benzoylphenylalanyllysine fluoromethane works by irreversibly binding to the catalytic subunits of the proteasome, preventing the breakdown of proteins in cells. This leads to the accumulation of ubiquitinated proteins and the induction of apoptosis in cancer cells. Benzoylphenylalanyllysine fluoromethane has also been shown to activate the unfolded protein response and induce endoplasmic reticulum stress, leading to the upregulation of chaperone proteins and the inhibition of protein synthesis.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Benzoylphenylalanyllysine fluoromethane depend on the specific cellular processes that are affected by proteasome inhibition. In cancer cells, Benzoylphenylalanyllysine fluoromethane has been shown to induce apoptosis and inhibit tumor growth. In immune cells, proteasome inhibition can lead to the upregulation of cytokines and the activation of T cells. In neurodegenerative diseases, proteasome inhibition has been linked to the accumulation of misfolded proteins and the induction of cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Benzoylphenylalanyllysine fluoromethane in lab experiments is its ability to selectively inhibit proteasome activity without affecting other cellular processes. This allows researchers to study the specific effects of proteasome inhibition on different cellular pathways. However, Benzoylphenylalanyllysine fluoromethane also has some limitations, such as its irreversibility and the potential for off-target effects. It is important for researchers to carefully control the dosage and duration of Benzoylphenylalanyllysine fluoromethane treatment to minimize these effects.
Orientations Futures
There are many potential future directions for research on Benzoylphenylalanyllysine fluoromethane and proteasome inhibition. One area of interest is the development of more selective and reversible proteasome inhibitors for use in cancer therapy. Another area of research is the study of the effects of proteasome inhibition on different cellular pathways, such as autophagy and DNA repair. Finally, there is a need for more research on the long-term effects of proteasome inhibition on cellular processes and the development of new therapies to mitigate these effects.
Méthodes De Synthèse
The synthesis of Benzoylphenylalanyllysine fluoromethane involves a series of chemical reactions, starting with the synthesis of the amino acids benzoylphenylalanine and lysine. These amino acids are then coupled together using a peptide bond to form the dipeptide benzoylphenylalanyllysine. Finally, the fluoromethyl ketone group is added to the N-terminus of the dipeptide, resulting in the formation of Benzoylphenylalanyllysine fluoromethane.
Applications De Recherche Scientifique
Benzoylphenylalanyllysine fluoromethane has been used extensively in scientific research to study the role of proteasomes in cellular processes. It has been shown to inhibit proteasome activity in a dose-dependent manner, leading to the accumulation of ubiquitinated proteins and the induction of apoptosis in cancer cells. Benzoylphenylalanyllysine fluoromethane has also been used to study the effects of proteasome inhibition on the immune system, inflammation, and neurodegenerative diseases.
Propriétés
Numéro CAS |
107573-16-0 |
|---|---|
Nom du produit |
Benzoylphenylalanyllysine fluoromethane |
Formule moléculaire |
C23H30FN3O4 |
Poids moléculaire |
431.5 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]hexanoic acid;fluoromethane |
InChI |
InChI=1S/C22H27N3O4.CH3F/c23-14-8-7-13-18(22(28)29)24-21(27)19(15-16-9-3-1-4-10-16)25-20(26)17-11-5-2-6-12-17;1-2/h1-6,9-12,18-19H,7-8,13-15,23H2,(H,24,27)(H,25,26)(H,28,29);1H3/t18-,19-;/m0./s1 |
Clé InChI |
NKPXSGPTWCLCIR-HLRBRJAUSA-N |
SMILES isomérique |
CF.C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)C2=CC=CC=C2 |
SMILES |
CF.C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C2=CC=CC=C2 |
SMILES canonique |
CF.C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C2=CC=CC=C2 |
Autres numéros CAS |
107573-16-0 |
Synonymes |
enzoylphenylalanyllysine fluoromethane Bz-Phe-Lys-CH2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-amine;chloride](/img/structure/B10112.png)
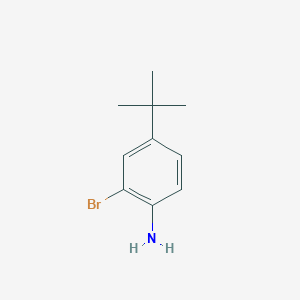
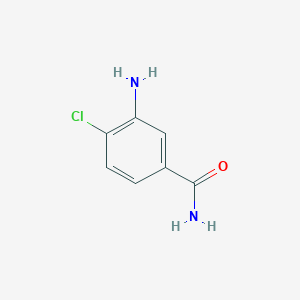

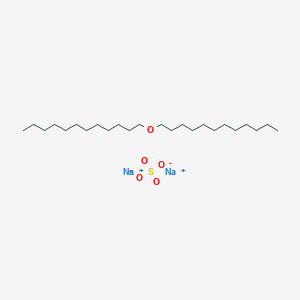
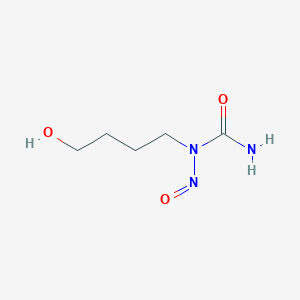
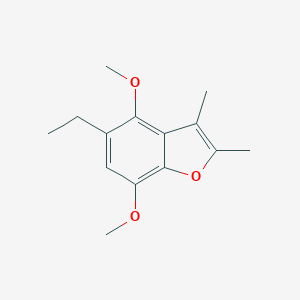
![4-[4-(Methoxycarbonyl)phenyl]benzoic acid](/img/structure/B10126.png)
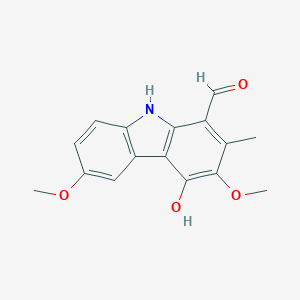
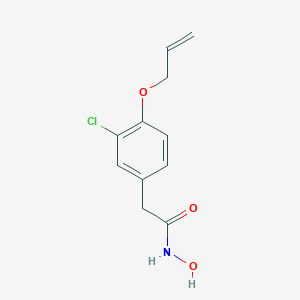
![3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol](/img/structure/B10133.png)
